N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of the compound “1-(4-{[(2,4-Dimethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione” are currently unknown. This compound is structurally similar to other diaryltetrahydroquinolin-1-yl derivatives , which are known to interact with various targets, including NF-κB inhibitors, retinoid nuclear modulators, and lipopolysaccharide (LPS)-induced inflammatory mediators . .
Mode of Action
Based on its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives , it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives , it may potentially affect a variety of pathways, including those involved in cancer, metabolic and immunological diseases, and neuroinflammation
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives , it may potentially exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study enzyme functions or as a potential inhibitor.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic.
N-(2,4-dimethoxyphenyl)sulfonamide: A structurally similar compound with potential biological activity.
4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide: Another related compound with similar functional groups.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 2,5-dioxopyrrolidin-1-yl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-25-13-5-8-15(16(11-13)26-2)19-27(23,24)14-6-3-12(4-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDOSPUBAHODJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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